(4R)-4-Propyl-L-proline

Lincosamide biosynthesis Adenylation domain specificity Kinetic parameter comparison

(4R)-4-Propyl-L-proline, also referred to as (2S,4R)-4-propylpyrrolidine-2-carboxylic acid or PPL, is a non‑proteinogenic, chiral α‑amino acid belonging to the 4‑alkyl‑L‑proline derivative (APD) family. It serves as the essential amino‑acid building block of the clinically important lincosamide antibiotic lincomycin, where it is incorporated as the N‑methyl‑4‑propyl‑L‑proline moiety.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 31101-27-6
Cat. No. B1611675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4-Propyl-L-proline
CAS31101-27-6
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCCC1CC(NC1)C(=O)O
InChIInChI=1S/C8H15NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
InChIKeyDQHUOKOFSXEEAW-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-4-Propyl-L-proline (CAS 31101-27-6): Procurement-Relevant Identity and Natural Occurrence


(4R)-4-Propyl-L-proline, also referred to as (2S,4R)-4-propylpyrrolidine-2-carboxylic acid or PPL, is a non‑proteinogenic, chiral α‑amino acid belonging to the 4‑alkyl‑L‑proline derivative (APD) family. It serves as the essential amino‑acid building block of the clinically important lincosamide antibiotic lincomycin, where it is incorporated as the N‑methyl‑4‑propyl‑L‑proline moiety [1]. In nature, PPL is biosynthesised from L‑tyrosine via a dedicated six‑enzyme pathway and is specifically recognised and activated by the stand‑alone adenylation domain LmbC, a key enzyme in lincomycin assembly [2].

Why Generic L‑Proline or Other 4‑Alkyl‑L‑Proline Analogs Cannot Substitute (4R)-4-Propyl-L-proline


Although (4R)-4-propyl‑L‑proline (PPL) shares the same pyrrolidine‑2‑carboxylic acid core as proteinogenic L‑proline, even seemingly conservative substitutions—such as replacing the n‑propyl side chain with hydrogen, ethyl, or the (4S)‑diastereomer—lead to dramatic functional losses. The lincomycin‑specific adenylation domain LmbC exhibits a >1600‑fold higher affinity for PPL (Km = 0.29 mM) than for L‑proline (Km = 470 mM) [1]. Conversely, the homologous celesticetin‑activating domain CcbC is strictly L‑proline‑specific and completely unable to adenylate PPL [1]. In fermentation, the (4R)‑diastereomer selectively suppresses the undesired co‑product lincomycin B while maintaining normal trans‑lincomycin geometry, whereas the (4S)‑epimer generates the aberrant cis‑lincomycin [2]. These data demonstrate that altering either the side‑chain length or the C‑4 stereochemistry breaks the enzyme‑substrate lock and compromises product quality, making unqualified replacement impossible.

Quantitative Differentiation Evidence for (4R)-4-Propyl-L-proline Against Closest Analogs


Substrate‑Specificity Discrimination of the LmbC Adenylation Domain: (4R)-4‑Propyl‑L‑proline vs L‑Proline

The adenylation domain LmbC, which activates the amino‑acid precursor for lincomycin assembly, discriminates sharply between its natural substrate (4R)-4‑propyl‑L‑proline (PPL) and proteinogenic L‑proline. Kinetic measurements show that LmbC binds PPL with a Km of 0.29 ± 0.03 mM and turns it over with a kcat of 34.8 ± 1 min⁻¹, resulting in a catalytic efficiency (kcat/Km) of 121 mM⁻¹min⁻¹. In contrast, LmbC accepts L‑proline only with a Km of 470 ± 60 mM—a >1600‑fold loss in affinity—and a kcat of 20 ± 1 min⁻¹ (kcat/Km = 0.043 mM⁻¹min⁻¹). The homologous adenylation domain CcbC from celesticetin biosynthesis is strictly L‑proline‑specific (Km = 0.5 mM, kcat = 45 min⁻¹) and displays no detectable activity toward PPL even at 50 mM substrate [1].

Lincosamide biosynthesis Adenylation domain specificity Kinetic parameter comparison

Selective Reduction of Lincomycin B Co‑Product During Fermentation by (4R)-4‑Propyl‑L‑proline Supplementation

In Streptomyces lincolnensis fermentations, addition of (4R)-4‑propyl‑L‑proline (referred to as propylproline) selectively suppresses the formation of the less‑active co‑metabolite lincomycin B without impairing lincomycin titre. At a supplementation level of 1 000 mg L⁻¹, the lincomycin B content drops from approximately 6.4 % (control, no addition) to about 1 % of total lincomycins. The lincomycin titre remains unchanged across the entire 1–1 000 mg L⁻¹ range [1].

Lincomycin manufacturing Fermentation impurity control Process yield improvement

Diastereomer‑Dependent Product Quality: (4R)- vs (4S)-4‑Propyl‑L‑proline in Lincomycin Fermentation

The patent disclosure explicitly compares the two C‑4 epimers. While both (4R)- and (4S)-4‑propyl‑L‑proline reduce lincomycin B levels, only the (4R)‑isomer maintains the native trans configuration of lincomycin. Use of the (4S)‑diastereomer results in the formation of cis‑lincomycin, an aberrant geometry that can alter biological activity and complicate regulatory compliance [1]. The patent therefore stipulates that mixtures of epimers must contain ≥50 % of the (4R)‑form, and the pure (4R)‑isomer is designated as the preferred propylproline.

Stereochemical purity cis/trans isomer control Antibiotic quality

Extended Alkyl‑Chain Tolerance of LmbC: 4‑Butyl‑ and 4‑Pentyl‑L‑proline as Non‑Natural Substrates

Although (4R)-4‑propyl‑L‑proline is the natural substrate, LmbC also adenylates 4‑butyl‑L‑proline (BuPL) and 4‑pentyl‑L‑proline (PePL) with even more favourable kinetics: Km values of 0.118 mM and 0.0596 mM, and kcat values of 42 and 55.2 min⁻¹, respectively. The catalytic efficiencies (kcat/Km) reach 359 and 926 mM⁻¹min⁻¹—approximately 3‑ to 8‑fold higher than for PPL (121 mM⁻¹min⁻¹) [1]. In contrast, 4‑ethyl‑L‑proline (EPL) is a poorer substrate (Km = 6.4 mM, kcat/Km = 3.46 mM⁻¹min⁻¹).

Enzyme promiscuity Lincosamide diversification Substrate engineering

Procurement‑Guiding Application Scenarios for (4R)-4-Propyl-L-proline


Precursor‑Directed Fermentation for High‑Purity Lincomycin Production

Addition of (4R)-4‑propyl‑L‑proline to Streptomyces lincolnensis cultures at 1–1 000 mg L⁻¹ selectively lowers the lincomycin B co‑product from ~6.4 % to as low as ~1 %, while maintaining full lincomycin titre [1]. Industrial antibiotic manufacturers procure this compound to simplify downstream chromatography and raise overall lincomycin yield.

Enzymatic Assembly of Natural and Non‑Natural Lincosamide Scaffolds

The purified adenylation domain LmbC exhibits a Km of 0.29 mM for (4R)-4‑propyl‑L‑proline and can also process longer‑chain analogues [2]. Research groups use the compound as the reference substrate for in vitro reconstitution of the lincomycin condensation pathway or for engineering LmbC variants with altered alkyl‑chain preference.

Stereochemical Reference Standard for Chiral Purity Analysis

Because the (4S)‑epimer leads to the formation of pharmacopoeia‑undesired cis‑lincomycin [1], quality‑control laboratories require the pure (4R)‑enantiomer as a chromatographic and spectroscopic standard to verify the stereochemical integrity of propylproline raw materials and intermediates.

Biosynthetic Pathway Elucidation and Heterologous Expression

The dedicated PPL biosynthetic gene cluster (Apd1–Apd6) converts L‑tyrosine into (4R)-4‑propyl‑L‑proline [3]. Synthetic biology teams procure the authentic compound to feed heterologous hosts, confirm pathway activity, and compare production titres when engineering novel alkyl‑proline derivatives for hybrid antibiotic discovery.

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